![molecular formula C15H20ClN3O2S B15316884 1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride is a complex organic compound that features a benzothiazole ring, a morpholine ring, and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common route includes the formation of the benzothiazole ring followed by the attachment of the morpholine and ethanamine groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and have similar biological activities.
Morpholine derivatives: These compounds contain the morpholine ring and are used in various chemical and pharmaceutical applications.
Ethanamine derivatives: These compounds feature the ethanamine group and are often used as intermediates in organic synthesis.
Uniqueness
1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Eigenschaften
Molekularformel |
C15H20ClN3O2S |
|---|---|
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
[2-(1-aminoethyl)morpholin-4-yl]-(5-methyl-1,2-benzothiazol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C15H19N3O2S.ClH/c1-9-3-4-13-11(7-9)14(17-21-13)15(19)18-5-6-20-12(8-18)10(2)16;/h3-4,7,10,12H,5-6,8,16H2,1-2H3;1H |
InChI-Schlüssel |
ZPQCZCGLPJWTKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)N3CCOC(C3)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


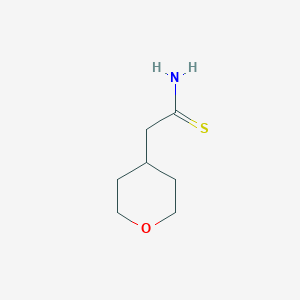
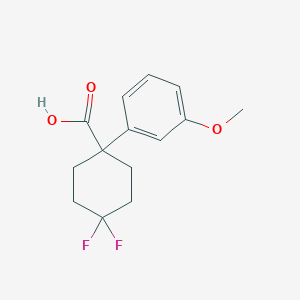
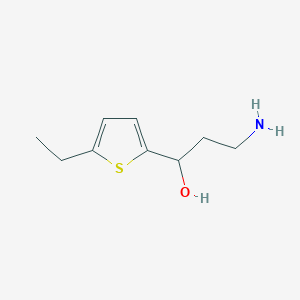
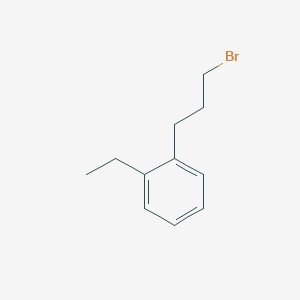

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)

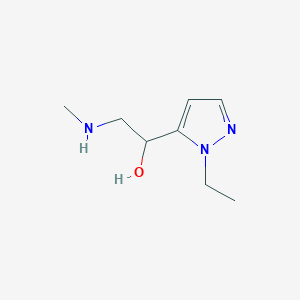


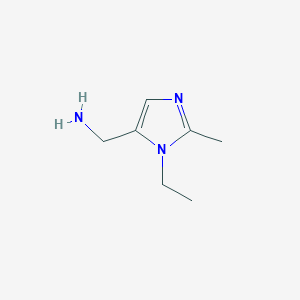
![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)

